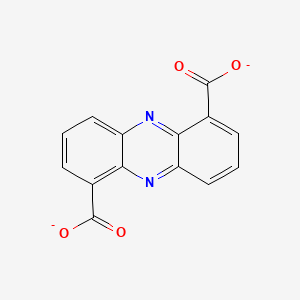
Phenazine-1,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenazine-1,6-dicarboxylate is a dicarboxylic acid dianion obtained by deprotonation of the carboxy groups of phenazine-1,6-dicarboxylic acid; major species at pH 7.3. It is a conjugate base of a phenazine-1,6-dicarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
PDC has demonstrated substantial antimicrobial activity against a variety of pathogens. Research indicates that PDC exhibits cytotoxic effects against several cancer cell lines and shows effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted its cytotoxicity against three cancer cell lines and its antibacterial properties, suggesting potential therapeutic applications in treating infections and cancer .
Antifungal Activity
Phenazines, including PDC, have been identified as potent antifungal agents. A novel subspecies of Pseudomonas chlororaphis was shown to produce phenazines that effectively inhibited the growth of Fusarium graminearum, a significant plant pathogen. The mechanism involves the alteration of histone modifications in the fungus, thereby suppressing its virulence and mycotoxin production .
Bioactive Compounds
PDC is also being explored for its potential as a bioactive compound in pharmaceuticals. Its derivatives have shown promise in the development of new drugs targeting specific diseases due to their unique chemical structure and biological activity .
Biocontrol Agents
PDC is produced by beneficial microorganisms such as Pantoea agglomerans and Streptomyces species, which can suppress plant pathogens through antibiotic production. This biocontrol capability is crucial for sustainable agriculture, reducing the reliance on chemical pesticides .
Plant Growth Promotion
Research indicates that PDC can enhance plant growth by promoting beneficial microbial communities in the soil. It acts as a signaling molecule that can stimulate plant defense mechanisms against pathogens .
Bioremediation
The ability of PDC to degrade organic pollutants makes it a candidate for bioremediation efforts. Microorganisms capable of producing PDC can be utilized to clean up contaminated environments by breaking down harmful substances .
Soil Health Improvement
PDC contributes to soil health by fostering microbial diversity and activity, which are essential for nutrient cycling and organic matter decomposition . This enhancement leads to improved soil structure and fertility.
Case Studies
Eigenschaften
Molekularformel |
C14H6N2O4-2 |
|---|---|
Molekulargewicht |
266.21 g/mol |
IUPAC-Name |
phenazine-1,6-dicarboxylate |
InChI |
InChI=1S/C14H8N2O4/c17-13(18)7-3-1-5-9-11(7)16-10-6-2-4-8(14(19)20)12(10)15-9/h1-6H,(H,17,18)(H,19,20)/p-2 |
InChI-Schlüssel |
MJALVONLCNWZHK-UHFFFAOYSA-L |
SMILES |
C1=CC(=C2C(=C1)N=C3C(=N2)C=CC=C3C(=O)[O-])C(=O)[O-] |
Kanonische SMILES |
C1=CC(=C2C(=C1)N=C3C(=N2)C=CC=C3C(=O)[O-])C(=O)[O-] |
Synonyme |
phenazine-1,6-dicarboxylate phenazine-1,6-dicarboxylic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















